5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with chloro, hydroxy, methoxy, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 5-chloro-2-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Hydroxy and Thiophenyl Groups: The hydroxy and thiophenyl groups are introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: H2 gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), DMF as solvent.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its derivatives are explored for use in organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to and inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Benzamide Derivatives: Compounds such as indomethacin and celecoxib, which have similar benzamide cores, are used as anti-inflammatory agents.
Uniqueness
5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c1-25-19-7-6-16(21)10-17(19)20(24)22-11-18(23)14-4-2-13(3-5-14)15-8-9-26-12-15/h2-10,12,18,23H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBVTKTWJOKUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.